N-[2-[4-(1H-Indol-3-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(1H-Indol-3-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a synthetic compound that features an indole moiety, a piperidine ring, and an amide linkage. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(1H-Indol-3-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide typically involves the coupling of an indole derivative with a piperidine derivative through an amide bond formation. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(1H-Indol-3-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the amide linkage can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include oxindole derivatives, secondary amines, and various substituted indole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-[4-(1H-Indol-3-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of N-[2-[4-(1H-Indol-3-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
3-(1H-Indol-5-yl)-1,2,4-oxidizable derivatives: Compounds with similar structural features and potential therapeutic applications.
Uniqueness
N-[2-[4-(1H-Indol-3-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is unique due to its specific combination of an indole moiety, a piperidine ring, and an amide linkage. This unique structure contributes to its distinct biological activities and potential therapeutic applications, making it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
N-[2-[4-(1H-indol-3-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-18(23)21(2)13-19(24)22-10-8-14(9-11-22)16-12-20-17-7-5-4-6-15(16)17/h3-7,12,14,20H,1,8-11,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAKHGCGZNUESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(CC1)C2=CNC3=CC=CC=C32)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.